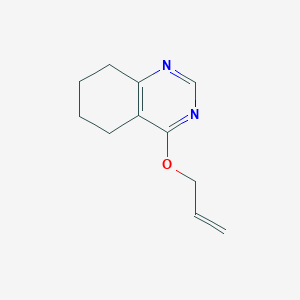![molecular formula C22H28N4O2 B2470660 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine CAS No. 2034305-81-0](/img/structure/B2470660.png)
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound that features a combination of pyrrolidine, benzoyl, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperazine intermediates, followed by their coupling with benzoyl and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent quality. Techniques such as crystallization, distillation, and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine: shares structural similarities with other compounds containing pyrrolidine, benzoyl, pyridine, and piperazine moieties.
Pyrrolidine derivatives: These compounds are known for their biological activity and are used in drug discovery.
Piperazine derivatives: These compounds are commonly found in pharmaceuticals and have diverse therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic benefits .
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-21-8-10-26(17-21)20-6-4-19(5-7-20)22(27)25-13-11-24(12-14-25)16-18-3-2-9-23-15-18/h2-7,9,15,21H,8,10-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIIPZLBMXBTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)


![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid](/img/structure/B2470588.png)
![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2470592.png)

![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)

